molecular formula C11H12N2 B8374883 3-Amino-7-ethylquinoline

3-Amino-7-ethylquinoline

Cat. No.: B8374883
M. Wt: 172.23 g/mol
InChI Key: MRKUZTWFFNYENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-7-ethylquinoline is a high-value nitrogen-containing heterocyclic compound serving as a versatile building block in organic chemistry and drug discovery. Its primary research application is as a precursor for nitrogen-based Schiff base ligands. These ligands form highly active palladium complexes that act as efficient catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental method for constructing carbon-carbon bonds in aqueous and organic media . The 3-aminoquinoline scaffold is a privileged structure in medicinal chemistry, known for imparting diverse pharmacological properties. Researchers utilize this core to develop compounds with potential anti-cancer, anti-viral, and anti-bacterial activities, as the quinoline nucleus can interact with DNA and modulate various biological pathways . Furthermore, the amino group at the 3-position and the ethyl substituent at the 7-position make this compound a promising scaffold for developing fluorescent probes. Similar 7-aminoquinoline derivatives exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts, making them suitable for applications in bioimaging, such as targeting specific cellular organelles like the Golgi apparatus . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

7-ethylquinolin-3-amine

InChI

InChI=1S/C11H12N2/c1-2-8-3-4-9-6-10(12)7-13-11(9)5-8/h3-7H,2,12H2,1H3

InChI Key

MRKUZTWFFNYENL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC=C(C=C2C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent effects are summarized below:

Compound Substituents Key Functional Groups Synthetic Method Physical State Melting Point
3-Amino-7-ethylquinoline (hypothetical) 3-NH₂, 7-C₂H₅ Amino, ethyl Not specified in evidence
Compound 11 2-NH₂, 7-(N,N-dimethylbenzene-1,4-diamine) Amino, dimethylbenzene Protection/deprotection, purification White solid 216–218°C
Compound 12 2-NH₂, 7-(3-dimethylaminobenzylamino) Amino, benzylamine Cs₂CO₃-mediated coupling Yellow oil Not reported
Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)-3-quinolinecarboxylate 7-CF₃, 3-COOEt, 4-(2-hydroxyphenyl)amino Trifluoromethyl, ester, phenolic amino Amine addition with CeCl₃·7H₂O catalysis
CF₃-containing 7-aminoquinolines 7-CF₃, variable amino groups Trifluoromethyl, amino Cyclocondensation of enaminones Solid (varies) Not specified
Key Observations:
  • Substituent Impact on Physical Properties: The ethyl group in this compound likely enhances hydrophobicity compared to polar substituents like trifluoromethyl (CF₃) or ester groups. For example, compound 11 (with a dimethylbenzene group) is a high-melting solid, while compound 12 (with a benzylamine group) remains an oil, indicating that bulkier or charged substituents influence crystallinity .
  • Synthetic Flexibility: Trifluoromethylated analogs are synthesized via cyclocondensation reactions, which are noted for their efficiency and scalability . In contrast, 7-aminoquinolines with aromatic amines (e.g., compound 11) require multi-step protection/deprotection strategies .
Key Insight:

The ethyl group in this compound might require simpler synthetic routes compared to CF₃-containing analogs, which demand specialized precursors .

Q & A

Q. How should researchers evaluate and mitigate potential biases in cytotoxicity assessments of this compound derivatives?

  • Methodological Answer : Implement blinding during data collection and analysis. Use orthogonal assays (e.g., MTT, ATP luminescence) to cross-validate cytotoxicity. Account for compound autofluorescence in fluorometric assays via control wells. Pre-register protocols on platforms like Open Science Framework to reduce publication bias .

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